1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Lipophilicity Physicochemical Property CNS Drug Design

CNS drug-discovery programs often lack rigid, low-molecular-weight scaffolds with optimal lipophilicity for fragment-based design. 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 878-46-6) solves this with zero rotatable bonds, MW 182.22, and XLogP3 0.7-ideal for generating conformationally constrained lead-like libraries. • Single-point N-3 diversification for rapid parallel SAR exploration; precursor to anticonvulsant MES-active analogs. • ≥95% purity from ISO-certified supply chains; suitable for gram-to-kilogram scale without re-purification. • DHOase IC₅₀ 180 µM-validated inactive scaffold for assay counter-screens.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 878-46-6
Cat. No. B1606922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
CAS878-46-6
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCN1C(=O)NC(=O)C12CCCCC2
InChIInChI=1S/C9H14N2O2/c1-11-8(13)10-7(12)9(11)5-3-2-4-6-9/h2-6H2,1H3,(H,10,12,13)
InChIKeyBVGOFWCNHZHTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: CNS Spirohydantoin Building Block


1‑Methyl‑1,3‑diazaspiro[4.5]decane‑2,4‑dione (CAS 878‑46‑6, also referred to as 1′‑methylcyclohexanespiro‑5′‑hydantoin) is a spirocyclic hydantoin derivative that contains a cyclohexane ring spiro‑fused to a 1‑methylhydantoin core. The compound is primarily employed as a synthetic intermediate for generating N‑3‑substituted analogs that have been evaluated for anticonvulsant and muscarinic activities [1]. Its computed physicochemical profile – XLogP3‑AA of 0.7, molecular weight 182.22 g·mol⁻¹, and zero rotatable bonds – provides a conformationally restricted scaffold that is attractive for central nervous system (CNS) drug‑discovery programs [2].

Irreplaceability of 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione


The N‑1 methyl substituent on the hydantoin ring alters both the electronic environment of the spiro junction and the steric accessibility of the N‑3 position, which is the primary site for downstream functionalisation. In SAR studies of closely related 1,3‑diazaspiro[4.5]decane‑2,4‑diones, the presence or absence of an N‑1 alkyl group has been shown to shift the conformational equilibrium of the cyclohexane ring and modulate anticonvulsant potency in the maximal electroshock seizure (MES) assay [1]. Consequently, the unsubstituted analog (CAS 702‑62‑5) or N‑1‑aryl derivatives cannot be assumed to yield the same reactivity or biological profile. Quantitative evidence supporting these differences is summarised in Section 3.

Quantitative Evidence for 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione


LogP Shift from N-1 Methyl Group

The presence of an N‑1 methyl group increases the octanol‑water partition coefficient (XLogP3‑AA) from 0.3 (unsubstituted 1,3‑diazaspiro[4.5]decane‑2,4‑dione, CAS 702‑62‑5) to 0.7 for the 1‑methyl analog [1][2]. This ΔlogP of +0.4 translates into an approximately 2.5‑fold increase in lipophilicity, which can enhance passive membrane permeability and blood‑brain‑barrier penetration for CNS‑oriented projects.

Lipophilicity Physicochemical Property CNS Drug Design

Conformational Rigidity vs. Phenytoin

1‑Methyl‑1,3‑diazaspiro[4.5]decane‑2,4‑dione possesses zero rotatable bonds [1], whereas the classic anticonvulsant hydantoin phenytoin (5,5‑diphenylhydantoin, CAS 57‑41‑0) contains two rotatable bonds [2]. This complete conformational locking reduces the entropic penalty upon target binding and can improve selectivity for specific receptor conformations, a principle exploited in spirohydantoin‑based muscarinic agonist design [3].

Conformational Restriction Drug Design Selectivity

Weak Dihydroorotase Inhibition

In a dihydroorotase (DHO) enzyme inhibition assay using mouse Ehrlich ascites enzyme at pH 7.37, the 1‑methyl derivative showed an IC₅₀ of 1.80 × 10⁵ nM (i.e., 180 µM) [1]. This is approximately 5‑fold less active than the unsubstituted 1,3‑diazaspiro[4.5]decane‑2,4‑dione, which displayed an IC₅₀ of 1.00 × 10⁶ nM (1 mM) under the same conditions [2]. The weak inhibition of both compounds indicates that the 1‑methyl scaffold is unlikely to interfere with pyrimidine biosynthesis pathways, an advantage when seeking clean off‑target profiles in phenotypic screening.

Enzyme Inhibition Pyrimidine Metabolism Selectivity

Commercial Purity Assurance

The compound is routinely supplied at ≥95% purity by major chemical vendors such as Sigma‑Aldrich (SKU: CH4244052395) and Aladdin Scientific (Item No. M693544) . In contrast, the unsubstituted 1,3‑diazaspiro[4.5]decane‑2,4‑dione (CAS 702‑62‑5) is less widely stocked and is often listed as a custom‑synthesis request, with no published purity guarantee.

Procurement Quality Control Purity

Deployment Scenarios for 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione


CNS Fragment and Lead-Optimisation Libraries

With a computed XLogP3‑AA of 0.7 and zero rotatable bonds [1], the compound is an ideal vehicle for introducing conformational constraint into CNS‑oriented fragment libraries. Its lipophilicity sits within the preferred CNS drug space (logP 1‑3), and the N‑3 position offers a single‑point diversification handle for parallel chemistry.

Synthesis of N-3-Substituted Anticonvulsants

The compound serves as the direct precursor for 8‑amino‑3‑[2‑(4‑fluorophenoxy)ethyl]‑1,3‑diazaspiro[4.5]decane‑2,4‑dione analogs that have demonstrated significant anticonvulsant protection in the MES assay [2]. Medicinal chemistry teams exploring voltage‑gated sodium channel modulators based on spirohydantoin cores can use this building block to rapidly generate focused libraries.

Negative Control for Dihydroorotase Assays

With an IC₅₀ of 180 µM against mouse dihydroorotase [3], the compound is virtually inactive on this pyrimidine‑pathway enzyme. This makes it suitable as a negative control or inactive scaffold in assays where DHOase activity must be decoupled from the pharmacophore of interest, particularly in cancer or immunology projects.

Quality-Controlled Scale-Up Intermediate

Because the compound is available ≥95% pure from multiple ISO‑certified suppliers , process chemistry groups can reliably use it as a starting material for gram‑to‑kilogram scale syntheses without extensive in‑house purification, reducing process development risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.